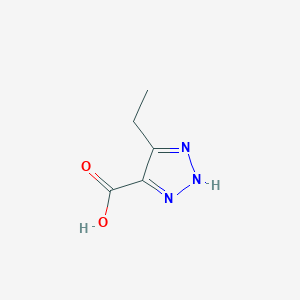

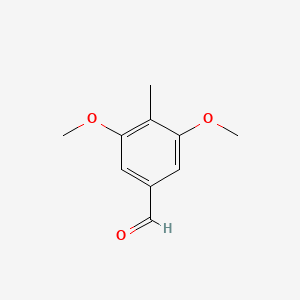

3,5-二甲氧基-4-甲基苯甲醛

描述

3,5-Dimethoxy-4-methylbenzaldehyde is a chemical compound that is a derivative of benzaldehyde with two methoxy groups and one methyl group attached to the benzene ring. It is related to other compounds that have been synthesized and studied for various applications, including the synthesis of alkylated benzaldehydes and metal complexes with potential optical properties.

Synthesis Analysis

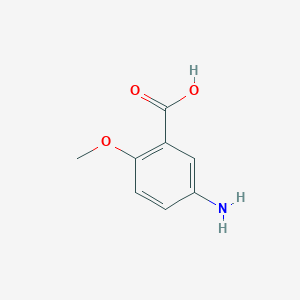

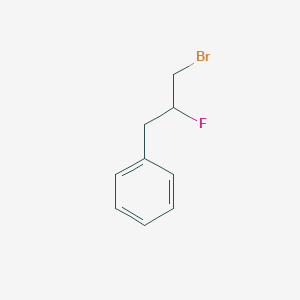

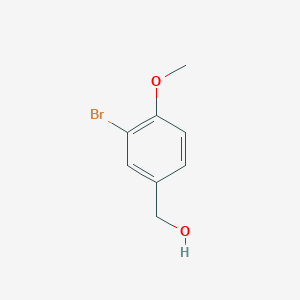

The synthesis of 3,5-dimethoxy-4-methylbenzaldehyde-related compounds has been achieved through various methods. One approach involves the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethyl acetal, which is a key step in producing 4-alkyl-3,5-dimethoxybenzaldehydes and subsequently 2,5-dialkyl-1,3-dimethoxybenzenes . Another method includes the reaction of 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxyphenyl methyl ketone with alkyl magnesium halides to yield 1-alkyl-3,5-dimethoxybenzenes . Additionally, a synthesis route from p-cresol has been reported, which involves bromination, hydrolysis, methoxylation, and methylation steps to produce 3,4,5-trimethoxybenzaldehyde .

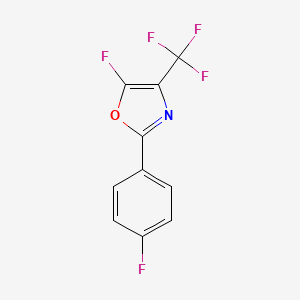

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-(4,5-dimethoxy-2-nitrophenyl)-2,6-dimethyl-3,5-dicarbmethoxy-1,4-dihydropyridine, has been elucidated using X-ray diffraction, revealing a monoclinic crystal system with specific unit cell dimensions . Spectroscopic methods like 1H NMR, mass, and IR spectroscopy have also been employed to characterize these compounds .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the formation of metal complexes through the reaction of synthesized hydrazones with various metal ions . The acetylation and methylation reactions of triazolone derivatives synthesized from reactions with 3-ethoxy-4-hydroxybenzaldehyde have been investigated, providing insights into the effects of solvents and molecular structure on acidity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-dimethoxy-4-methylbenzaldehyde-related compounds have been studied through various analyses. Optical studies of metal complexes derived from 3,4-dimethoxy benzaldehyde hydrazones have shown that the optical absorption is due to indirect allowed transitions, and the energy gap of these compounds varies depending on the metal ion . Potentiometric titrations in non-aqueous solvents have been used to determine the pKa values of triazolone derivatives, which are influenced by the solvent and molecular structure .

科学研究应用

结构分析和键交替

- 角基团诱导的键交替:Krygowski等人(1998年)对邻二甲氧基苯衍生物进行了研究,包括类似于3,5-二甲氧基-4-甲基苯甲醛的化合物,揭示了由于邻二甲氧基团存在而导致环几何结构显著变化。这项研究对于理解这类取代基对苯环的结构影响至关重要 (Krygowski et al., 1998)。

合成和化学修饰

- 合成技术:多项研究集中在合成3,5-二甲氧基-4-甲基苯甲醛的衍生物上。Ya(2001年)描述了一种从更简单的化合物如对甲酚开始合成3,4,5-三甲氧基苯甲醛的方法 (Ya, 2001)。同样,Xiu(2003年)概述了一种利用MnOx/y-Al2O3作为催化剂从3,5-二羟基苯甲酸合成3,5-二甲氧基苯甲醛的方法 (Xiu, 2003)。

分子晶体结构分析

- 晶体学研究:Maru和Shah(2013年)对从3,5-二甲氧基-4-甲基苯甲醛合成的化合物的晶体结构进行了研究,有助于理解其结构特性 (Maru & Shah, 2013)。

光学研究和催化

- 光学性质和金属配合物:Mekkey等人(2020年)研究了从3,4-二甲氧基苯甲醛衍生的金属配合物的光学性质,这是3,5-二甲氧基-4-甲基苯甲醛的近亲。他们关于吸收光谱和能隙的发现为光学技术的潜在应用提供了见解 (Mekkey, Mal, & Kadhim, 2020)。

热解机理研究

- 热解机理:Jiang等人(2016年)研究了与3,5-二甲氧基-4-甲基苯甲醛相关的β-1型木质素二聚体模型化合物的热解机理。这项研究对于理解类似化合物的热分解过程具有重要意义 (Jiang et al., 2016)

安全和危害

未来方向

While specific future directions for 3,5-Dimethoxy-4-methylbenzaldehyde are not available, benzaldehyde derivatives are being studied for their potential applications in various fields. For example, 4-Hydroxy-3,5-dimethylbenzaldehyde was used as a reagent during the phase transfer catalyzed polymerization of 4-hydroxy-3,5-dimethylbenzyl alcohol .

作用机制

Target of Action

The primary targets of 3,5-Dimethoxy-4-methylbenzaldehyde are the components of the cellular antioxidation system in fungi . This includes enzymes such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in maintaining the redox balance within the cell and protecting it from oxidative stress .

Mode of Action

3,5-Dimethoxy-4-methylbenzaldehyde acts by disrupting the cellular antioxidation system . It is a redox-active compound that can destabilize cellular redox homeostasis . This disruption leads to an increase in oxidative stress within the cell, which can inhibit microbial growth .

Biochemical Pathways

The compound affects the oxidative stress-response pathway . By targeting and disrupting the antioxidation system, it interferes with the cell’s ability to neutralize harmful free radicals . This leads to an accumulation of these radicals, causing damage to cellular components and inhibiting growth .

Result of Action

The result of the action of 3,5-Dimethoxy-4-methylbenzaldehyde is the effective inhibition of fungal growth . By disrupting the antioxidation system, it induces a state of oxidative stress within the cell, leading to growth inhibition .

属性

IUPAC Name |

3,5-dimethoxy-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-9(12-2)4-8(6-11)5-10(7)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYZXQMGSYROEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1OC)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454980 | |

| Record name | 3,5-DIMETHOXY-4-METHYLBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1011-27-4 | |

| Record name | 3,5-DIMETHOXY-4-METHYLBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

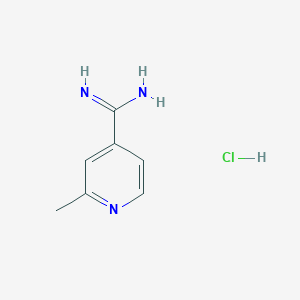

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

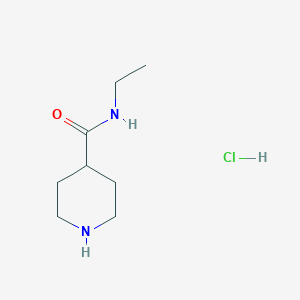

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1338322.png)